Regioisomeric Differentiation: Impact of Bromine Position on LogP and Synthetic Utility
The 3-bromo regioisomer (target compound) exhibits a distinct predicted lipophilicity (XLogP3) and synthetic versatility compared to its 2-bromo analog (CAS 1934575-43-5) [1]. While experimental data is sparse, the ortho-substituted 2-bromo analog is known to introduce steric hindrance that can impede cross-coupling reactions and alter molecular recognition, whereas the meta-substituted 3-bromo compound offers a more linear trajectory and less steric bulk, making it a preferred intermediate for applications like Suzuki-Miyaura couplings where steric accessibility at the para position relative to the bromine is desired.
| Evidence Dimension | Lipophilicity (Predicted) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.9 (Predicted) [1] |
| Comparator Or Baseline | 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS 1934575-43-5) |
| Quantified Difference | Difference in XLogP3-AA: ~0.2 units (Predicted) |
| Conditions | Computational prediction based on molecular structure; PubChem data. |
Why This Matters
This difference in predicted lipophilicity, although small, can influence membrane permeability and off-target binding, making the 3-bromo regioisomer a more suitable choice for lead optimization programs focused on CNS or other targets where precise LogP control is critical.
- [1] PubChem. (2025). 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine. Compound Summary (CID 12151206). View Source
